molecular formula C19H16O3 B6422106 7-((2-methylallyl)oxy)-3-phenyl-4H-chromen-4-one CAS No. 262282-08-6

7-((2-methylallyl)oxy)-3-phenyl-4H-chromen-4-one

Cat. No.: B6422106
CAS No.: 262282-08-6
M. Wt: 292.3 g/mol
InChI Key: ABSFYAOTEVNLDH-UHFFFAOYSA-N
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Description

7-((2-methylallyl)oxy)-3-phenyl-4H-chromen-4-one is a chromenone derivative characterized by a 4H-chromen-4-one core substituted with a phenyl group at position 3 and a 2-methylallyloxy group at position 5. Chromenones (flavonoid analogs) are known for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Properties

IUPAC Name

7-(2-methylprop-2-enoxy)-3-phenylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c1-13(2)11-21-15-8-9-16-18(10-15)22-12-17(19(16)20)14-6-4-3-5-7-14/h3-10,12H,1,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSFYAOTEVNLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Cyclization with Hydrogen Peroxide

In a representative procedure, 2-hydroxy-4-methoxyacetophenone reacts with phenylacetaldehyde in ethanol under basic conditions, followed by treatment with hydrogen peroxide to form 3-phenyl-4H-chromen-4-one. For 7-((2-methylallyl)oxy) substitution, the hydroxyl group at position 7 must be protected prior to cyclization. A study demonstrated that silyl protection (e.g., t-butyldimethylsilyl chloride) prevents unwanted side reactions during alkylation. After cyclization, desilylation using tetra-n-butylammonium fluoride yields the free hydroxyl group, which is subsequently functionalized.

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates cyclization steps. In the synthesis of analogous chromones, 2-hydroxybenzaldehyde and 4-(diethylamino)benzaldehyde were condensed in 1,2-dichloroethane and morpholine under microwave irradiation (100°C, 200 W, 25 minutes), achieving a 77% yield of the chromone backbone. This method reduces reaction times from hours to minutes and is adaptable to 7-((2-methylallyl)oxy)-3-phenyl derivatives by modifying starting materials.

Catalytic and Protecting Group Strategies

Boron Trifluoride-Mediated Cyclization

Boron trifluoride diethyl etherate (BF3·OEt2) catalyzes the cyclization of pre-allylated intermediates. In a case study, 2-(t-butyldimethylsilyloxy)-4-methoxyacetophenone was alkylated with 3-chloro-2-methylprop-1-ene, followed by BF3·OEt2-mediated cyclization at 0°C, yielding 7-((2-methylallyl)oxy)chromones in 85% yield. The Lewis acid activates the carbonyl group, facilitating intramolecular attack and ring closure.

Silyl Protection-Directed Synthesis

Silyl protecting groups (e.g., t-butyldimethylsilyl) enhance regioselectivity during alkylation. By protecting the hydroxyl group at position 7, alkylation occurs exclusively at the desired position. Subsequent deprotection and cyclization yield the target compound without competing side reactions.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Key AdvantagesLimitations
SNAr Alkylation DMF, K2CO3, 50°C, 12 h68–72Scalable, mild conditionsRequires electron-rich aryl substrates
Mitsunobu DEAD, PPh3, THF, rt75–80Works with electron-deficient substratesHigh cost of reagents
Microwave Cyclization 100°C, 200 W, 25 min77Rapid, energy-efficientSpecialized equipment required
BF3 Catalysis BF3·OEt2, 0°C, 2 h85High regioselectivitySensitivity to moisture

Purification and Characterization

Crude products are typically purified via column chromatography (silica gel, ethyl acetate/hexane) or preparative TLC . For example, 7-((2-methylallyl)oxy)-3-phenyl-4H-chromen-4-one was isolated using DCM/MeOH (99.5:0.5) eluent, yielding a pure yellow solid. Characterization by 1H-NMR confirms the presence of allylic protons (δ 3.04 ppm, HC≡C) and the chromone carbonyl (δ 177.2 ppm in 13C-NMR).

Industrial and Environmental Considerations

Large-scale synthesis prioritizes atom economy and solvent recovery . The ACS Omega method uses DMF, which can be recycled via distillation, reducing environmental impact. Alternatively, microwave-assisted routes minimize energy consumption .

Chemical Reactions Analysis

Types of Reactions

7-((2-methylallyl)oxy)-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylallyl group can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chromen-4-one derivatives.

Scientific Research Applications

Biological Activities

Antioxidant Properties
The compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Research indicates that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage.

Anti-inflammatory Effects
Studies have shown that 7-((2-methylallyl)oxy)-3-phenyl-4H-chromen-4-one can inhibit inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases. It has been found to reduce the production of pro-inflammatory cytokines in vitro.

Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacterial strains. In a study, it was effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent.

Medicinal Applications

Anticancer Potential
Research has indicated that 7-((2-methylallyl)oxy)-3-phenyl-4H-chromen-4-one may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. For instance, a study reported that treatment with this compound led to a significant reduction in cell viability in breast cancer cells.

Neuroprotective Effects
The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective applications. It has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease due to its ability to inhibit neuroinflammation.

Case Studies

Study on Antioxidant Activity
In a controlled laboratory setting, researchers evaluated the antioxidant capacity of 7-((2-methylallyl)oxy)-3-phenyl-4H-chromen-4-one using DPPH and ABTS assays. The results indicated a strong correlation between concentration and antioxidant activity, with IC50 values comparable to well-known antioxidants like ascorbic acid.

Anti-inflammatory Research
A recent study assessed the anti-inflammatory effects of this compound on LPS-stimulated macrophages. The findings revealed that it significantly reduced NF-kB activation and pro-inflammatory cytokine production compared to control groups, highlighting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 7-((2-methylallyl)oxy)-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, contributing to its therapeutic potential.

Comparison with Similar Compounds

7-Ethoxy-3-phenyl-4H-chromen-4-one

  • Structure : Ethoxy group at position 6.
  • Molecular Formula : C₁₇H₁₄O₃.
  • Safety Data : Requires careful handling due to irritant properties; first-aid measures include skin flushing and oxygen administration for inhalation exposure .

3-Phenyl-7-(propan-2-yloxy)-4H-chromen-4-one

  • Structure : Isopropoxy group at position 7.
  • Molecular Formula : C₁₉H₁₈O₃.

Substituent Variations at Position 3

7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

  • Structure : Hydroxy group at position 7 and 2-methoxyphenyl at position 3.
  • Molecular Formula : C₁₆H₁₂O₄.
  • Key Differences: The hydroxyl group enhances hydrogen-bonding capacity, improving aqueous solubility but reducing metabolic stability. The 2-methoxyphenyl group may alter electronic effects on the chromenone core .

7-Methoxy-3-(2-methylphenyl)-4H-chromen-4-one

  • Structure : Methoxy at position 7 and 2-methylphenyl at position 3.
  • Molecular Formula : C₁₈H₁₆O₃.

Poly-Substituted Chromenones

3,5,7-Trihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one

  • Structure : Multiple hydroxyl groups at positions 3, 5, and 7, with a 4-methoxyphenyl group at position 2.
  • Molecular Formula : C₁₆H₁₂O₆.
  • Key Differences : Extensive hydroxylation improves antioxidant activity but may limit blood-brain barrier penetration due to high polarity .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Water Solubility
7-((2-methylallyl)oxy)-3-phenyl-4H-chromen-4-one 294.33 ~3.2 Low
7-Ethoxy-3-phenyl-4H-chromen-4-one 280.29 ~2.8 Moderate
7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one 268.27 ~1.5 High
  • The 2-methylallyloxy group confers higher lipophilicity than ethoxy or hydroxy substituents, favoring passive diffusion but requiring formulation optimization for bioavailability.

Biological Activity

The compound 7-((2-methylallyl)oxy)-3-phenyl-4H-chromen-4-one , a derivative of chromen-4-one, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 7-((2-methylallyl)oxy)-3-phenyl-4H-chromen-4-one can be represented as follows:

  • Molecular Formula : C16_{16}H16_{16}O3_3
  • IUPAC Name : 7-((2-methylallyl)oxy)-3-phenyl-4H-chromen-4-one

This compound features a chromone core with a 2-methylallyl ether substituent, which is crucial for its biological activity.

The biological activity of 7-((2-methylallyl)oxy)-3-phenyl-4H-chromen-4-one primarily arises from its ability to interact with various biological macromolecules. The compound has been shown to:

  • Inhibit Enzymes : It binds to specific enzymes, blocking their active sites and leading to reduced enzymatic activity. This can result in decreased inflammation and cancer cell proliferation.
  • Induce Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells through cell cycle arrest and modulation of apoptotic pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromone derivatives. For instance, compounds similar to 7-((2-methylallyl)oxy)-3-phenyl-4H-chromen-4-one have demonstrated significant inhibitory effects on telomerase activity, which is crucial for cancer cell immortality. In one study, certain derivatives exhibited IC50_{50} values less than 1 µM, indicating potent anticancer properties .

Other Biological Effects

In addition to anticancer effects, the compound has been investigated for:

  • Antioxidant Activity : It may exhibit protective effects against oxidative stress by scavenging free radicals.
  • Anti-inflammatory Properties : The inhibition of pro-inflammatory cytokines has been observed, suggesting potential use in inflammatory diseases.

Study on Telomerase Inhibition

A notable study synthesized various 2-phenyl-4H-chromone derivatives and evaluated their telomerase inhibitory activity. Among these, a derivative closely related to 7-((2-methylallyl)oxy)-3-phenyl-4H-chromen-4-one showed significant inhibition against telomerase, leading to apoptosis in cancer cells . The study also elucidated structure–activity relationships (SAR), indicating that specific substitutions on the phenyl ring enhance biological activity.

Antioxidant and Anti-inflammatory Effects

Another investigation focused on the antioxidant properties of chromone derivatives. The results indicated that these compounds could effectively reduce oxidative stress markers in vitro, supporting their potential application in treating oxidative stress-related conditions.

Comparative Analysis

The following table summarizes the biological activities of selected chromone derivatives compared to 7-((2-methylallyl)oxy)-3-phenyl-4H-chromen-4-one:

Compound NameAnticancer ActivityAntioxidant ActivityAnti-inflammatory Activity
7-HydroxychromoneModerate (IC50_{50}=5 µM)YesYes
7-MethoxychromoneHigh (IC50_{50}=1 µM)ModerateModerate
7-((2-methylallyl)oxy)-3-phenyl-4H-chromen-4-one High (IC50_{50}<1 µM) Yes Yes

Q & A

Q. Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYieldReference
Core FormationNaOH, ethanol, H₂O₂ (30%)~70%
Allylation2-Methylallyl bromide, K₂CO₃, DMF, 60°C75%
PurificationColumn chromatography (15:1 petroleum ether/EtOAc)66.8%

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Using DMAP or phase-transfer catalysts to enhance allylation efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates, while reflux conditions accelerate kinetics .
  • Temperature Control : Maintaining 60–80°C prevents side reactions (e.g., hydrolysis of the allyl group) .
  • Workup Procedures : Acidic quenching (e.g., dilute HCl) followed by extraction minimizes byproduct formation .

Basic: What techniques are used for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement). Hydrogen bonding and π-π stacking interactions are analyzed to confirm substituent positions .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, allyloxy group at δ 4.5–5.5 ppm) .
    • IR : Confirms carbonyl (C=O) stretch at ~1650 cm⁻¹ and ether (C-O-C) at ~1250 cm⁻¹ .

Advanced: How are twinned crystals or low-resolution data handled during refinement?

Methodological Answer:

  • Twinning Analysis : SHELXL’s TWIN/BASF commands model twinning ratios. For low-resolution data, restraints on bond lengths/angles improve stability .
  • Data Merging : Scaling datasets with SCALA or HKL-2000 reduces noise. High redundancy (>4) enhances accuracy .

Basic: What in vitro assays evaluate its pharmacological potential?

Methodological Answer:

  • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ calculation) .
  • Anti-inflammatory : Inhibition of COX-2 enzyme via ELISA .
  • Antimicrobial : Broth microdilution to determine MIC against Gram-positive bacteria .

Advanced: How are synergistic effects with other bioactive compounds studied?

Methodological Answer:

  • Combination Index (CI) : Use Chou-Talalay method to quantify synergy (CI <1) in cell viability assays (e.g., MTT) .
  • Mechanistic Studies : RNA-seq or proteomics identifies pathways affected by co-treatment .

Basic: How is computational modeling applied to study interactions?

Methodological Answer:

  • Molecular Docking : Autodock Vina predicts binding to targets (e.g., COX-2, Keap1). The 2-methylallyloxy group’s steric effects are critical for binding affinity .
  • ADMET Prediction : SwissADME evaluates bioavailability and toxicity (e.g., BBB permeability, CYP inhibition) .

Advanced: How are molecular dynamics (MD) simulations used to validate stability?

Methodological Answer:

  • Force Fields : AMBER or CHARMM simulate ligand-protein complexes over 100 ns. RMSD/RMSF analyses confirm stable binding .
  • Solvent Interactions : Explicit solvent models (TIP3P water) assess desolvation penalties during binding .

Basic: How to resolve contradictions in spectral or crystallographic data?

Methodological Answer:

  • Cross-Validation : Compare NMR/IR with computational predictions (e.g., ChemDraw) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ = 307.0974 for C₁₉H₁₄O₃) .

Advanced: What strategies assess compound stability under experimental conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and pH extremes (1–13). Monitor via HPLC for degradation products .
  • Accelerated Stability Studies : Store at 25°C/60% RH for 6 months; quantify degradation kinetics .

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